![molecular formula C6H13ClN2O B567575 (R)-Piperidine-3-carboxamide hydrochloride CAS No. 1214903-21-5](/img/structure/B567575.png)
(R)-Piperidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-Piperidine-3-carboxamide hydrochloride” likely refers to the hydrochloride salt form of a piperidine carboxamide derivative. Piperidine is a heterocyclic organic compound, and carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The “R” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of similar compounds often involves reactions between piperidine derivatives and carboxylic acids or their derivatives . The exact method would depend on the specific substituents on the piperidine and carboxamide portions of the molecule.Molecular Structure Analysis
The molecular structure of “®-Piperidine-3-carboxamide hydrochloride” would consist of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The exact structure would depend on the specific substituents on the piperidine and carboxamide portions of the molecule .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions . The carboxamide group can also undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Piperidine-3-carboxamide hydrochloride” would depend on the specific substituents on the piperidine and carboxamide portions of the molecule. These could include factors such as solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis for CGRP Receptor Inhibitors
The compound has been utilized in the development of an enantioselective process for synthesizing CGRP receptor inhibitors. Notably, a potent CGRP receptor antagonist was synthesized through a convergent, stereoselective, and economical synthesis of the hydrochloride salt. The synthesis involved two different routes to a chiral indazolyl amino ester subunit, utilizing either a Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This process addressed the synthesis of complex drug substances on a multikilogram scale (Cann et al., 2012).
Synthesis of Rho Kinase Inhibitors
The compound has been involved in the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for central nervous system disorders. The synthesis pathway was optimized for scalability and efficiency, with the product achieving high purity and substantial overall yield, showcasing the compound's role in the development of therapeutic agents (Wei et al., 2016).
TRPM8 Antagonists for Neuropathic Pain
A novel series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, where (R)-Piperidine-3-carboxamide hydrochloride could potentially be a derivative, was synthesized as TRPM8 channel blockers. These compounds demonstrated excellent potency and selectivity in treating neuropathic pain, with significant pharmacokinetic profiles observed in animal models (Chaudhari et al., 2013).
CCR5 Antagonist for HIV-1 Activity
Compounds related to (R)-Piperidine-3-carboxamide hydrochloride have been developed as CCR5 antagonists with highly potent anti-HIV-1 activity. The introduction of specific groups into the compound structure resulted in high metabolic stability, CCR5 binding affinity, and potent inhibition of HIV-1 replication, positioning it as a promising candidate for HIV-1 treatment (Imamura et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-piperidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTXRLSQNMCHPG-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Piperidine-3-carboxamide hydrochloride | |
CAS RN |
1214903-21-5 |
Source
|
Record name | (3R)-piperidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.